1-[4-[[4-(Hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone
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Overview
Description
1-[4-[[4-(Hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups including hydroxymethyl and methoxyphenyl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(hydroxymethyl)piperidine, 3-methoxybenzyl chloride, and 2-acetylthiophene.
Step 1: The first step involves the alkylation of 4-(hydroxymethyl)piperidine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Step 2: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-acetylthiophene using a Lewis acid catalyst such as aluminum chloride.
Step 3: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: 1-[4-[[4-(Carboxy)piperidin-1-yl]methyl]thiophen-2-yl]ethanone.
Reduction: 1-[4-[[4-(Hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanol.
Substitution: 1-[4-[[4-(Hydroxymethyl)-4-[(3-hydroxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone.
Scientific Research Applications
1-[4-[[4-(Hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-[[4-(Hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound’s piperidine ring and thiophene moiety allow it to bind to these targets, potentially modulating their activity. The hydroxymethyl and methoxyphenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
1-[4-[[4-(Hydroxymethyl)-4-[(4-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone: Similar structure but with a different substitution pattern on the phenyl ring.
1-[4-[[4-(Hydroxymethyl)-4-[(3-methylphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone: Similar structure but with a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness: 1-[4-[[4-(Hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its pharmacological activity compared to similar compounds.
Properties
IUPAC Name |
1-[4-[[4-(hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]methyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-16(24)20-11-18(14-26-20)13-22-8-6-21(15-23,7-9-22)12-17-4-3-5-19(10-17)25-2/h3-5,10-11,14,23H,6-9,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOQHLMMBMAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCC(CC2)(CC3=CC(=CC=C3)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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